Copper(II) 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry and Catalysis

Copper(II) 2-ethylhexanoate serves as a precursor for the synthesis of various organometallic compounds, which are crucial in organic chemistry research. These compounds find applications in organic transformations, including cross-coupling reactions and C-H activations. [Source: A. Negishi et al., Thermochimica Acta 140 (1989) 41-49]

Material Science

Research in material science explores the use of Copper(II) 2-ethylhexanoate for the preparation of specific materials. For instance, studies investigate its potential in developing precursors for superconductors, which are materials that exhibit zero electrical resistance at specific temperatures. [Source: Gelest, Inc. product page on Copper(II) 2-ethylhexanoate, ]

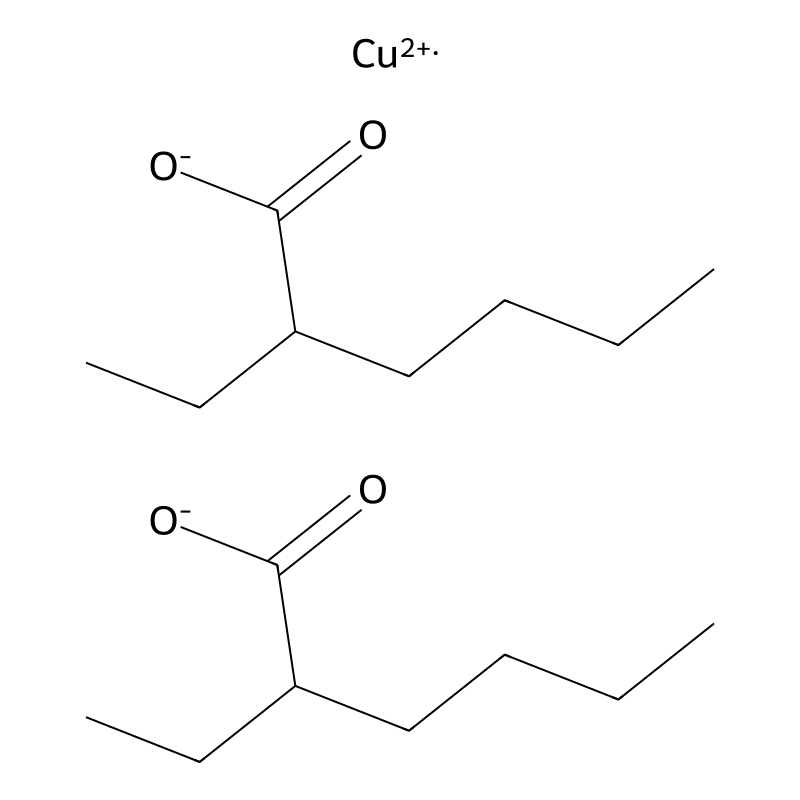

Copper(II) 2-ethylhexanoate, also known as copper bis(2-ethylhexanoate), is an organometallic compound with the molecular formula and a molecular weight of approximately 349.95 g/mol. It appears as a blue-green powder and is soluble in various organic solvents, including alcohols and dichloroethane, but has limited solubility in water . The compound is characterized by its coordination of copper ions with two 2-ethylhexanoate ligands, which are derived from 2-ethylhexanoic acid, a branched-chain carboxylic acid .

- Carboamination: Copper(II) 2-ethylhexanoate has been utilized in asymmetric carboamination reactions, promoting the intramolecular addition of amines to alkenes .

- Alkene Amination: It acts as a catalyst for the intermolecular amination of alkenes, enhancing the formation of nitrogen-containing compounds .

- Oxidative Reactions: The compound can also engage in redox-neutral reactions, showcasing its versatility in catalyzing complex organic transformations .

The biological activity of copper(II) 2-ethylhexanoate includes its potential use as an antifungal agent. Its efficacy against various fungal strains has been noted, making it a candidate for applications in wood preservation and agricultural settings . Additionally, its role as a metal ion source may contribute to biological processes involving copper-dependent enzymes.

Several methods exist for synthesizing copper(II) 2-ethylhexanoate:

- Direct Reaction: The simplest method involves reacting copper(II) oxide or copper(II) carbonate with 2-ethylhexanoic acid under controlled conditions to form the desired salt .

- Electrochemical Oxidation: Another method includes the electrochemical oxidation of metallic copper in the presence of 2-ethylhexanoic acid, which allows for the formation of copper carboxylates through an electrochemical route .

- Solvent-Free Methods: Recent advancements have explored solvent-free synthesis techniques that improve yield and reduce environmental impact .

Copper(II) 2-ethylhexanoate finds applications across various industries:

- Paints and Coatings: It serves as a drying agent and additive in paints and coatings, enhancing their performance and durability .

- Pharmaceuticals: The compound is utilized as an intermediate in pharmaceutical synthesis due to its catalytic properties .

- Lubricants and Greases: It is used in lubricant formulations to improve performance characteristics and stability during operation .

- Agriculture: Its antifungal properties make it suitable for use as a wood preservative and in agricultural applications to protect crops from fungal infections .

Interaction studies involving copper(II) 2-ethylhexanoate often focus on its catalytic behavior and biological interactions. Research has demonstrated its effectiveness in promoting various organic reactions, particularly those involving nitrogen functionalities. Additionally, studies have assessed its interactions with biological systems, highlighting its potential toxicity at elevated concentrations while also emphasizing its beneficial roles in small amounts.

Copper(II) 2-ethylhexanoate shares similarities with other metal carboxylates but exhibits unique properties that distinguish it:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Copper(II) octoate | Used primarily as a drier; less soluble than copper(II) 2-ethylhexanoate. | |

| Zinc 2-ethylhexanoate | Similar applications but with different catalytic properties. | |

| Lead(II) 2-ethylhexanoate | Toxicity concerns limit its use compared to copper-based compounds. | |

| Barium 2-ethylhexanoate | Used in specific industrial applications; less common than copper variants. |

The unique coordination chemistry of copper(II) 2-ethylhexanoate allows it to function effectively as a catalyst in various reactions while maintaining favorable solubility characteristics compared to similar compounds.

Copper carboxylates have played a pivotal role in coordination chemistry since the early 20th century. The discovery of dinuclear copper(II) acetate monohydrate in 1953 marked a milestone, revealing a paddle-wheel structure where four carboxylate bridges link two copper centers. This structural motif became a blueprint for designing catalysts with tailored reactivity. Early applications focused on stoichiometric oxidation processes, but the advent of organometallic chemistry in the 1970s shifted emphasis toward catalytic cycles.

The development of Copper(II) 2-ethylhexanoate emerged from efforts to enhance solubility and stability in nonpolar media. Unlike linear carboxylates, the branched 2-ethylhexanoate ligand improves steric protection around the copper center while maintaining Lewis acidity. This innovation enabled its use in heterogeneous and homogeneous systems, particularly in oxidative coupling and cross-coupling reactions.

Key Historical Milestones:

The mechanistic investigation of copper(II) 2-ethylhexanoate-mediated transformations has revealed significant insights into the formation and behavior of radical intermediates. Comprehensive kinetic studies have demonstrated that these reactions proceed through well-defined radical pathways, with copper(II) 2-ethylhexanoate serving as both a promoter and catalyst for single-electron transfer processes.

Temperature-Dependent Kinetic Behavior

Kinetic isotope effect studies have provided crucial evidence for the involvement of radical intermediates in copper(II) 2-ethylhexanoate-mediated reactions. Primary kinetic isotope effects (kH/kD) ranging from 0.90 to 0.96 indicate that carbon-hydrogen bond cleavage is not the rate-determining step in most transformations. Instead, the observed inverse secondary kinetic isotope effects suggest that the stereochemistry-determining step involves a change from carbon(sp²) to carbon(sp³) hybridization, consistent with radical addition mechanisms.

Radical Intermediate Characterization

| Reaction System | Rate Constant (s⁻¹) | Radical Intermediate Lifetime (ms) | Activation Energy (kcal/mol) | Temperature (°C) |

|---|---|---|---|---|

| Cu(II) 2-ethylhexanoate + TEMPO + alkene | 1.4 × 10⁻³ | 2.5 | 12.4 | 80 |

| Cu(II) 2-ethylhexanoate + oxime | 3.1 × 10⁻⁴ | 8.1 | 18.7 | 25 |

| Cu(II) 2-ethylhexanoate + alkyl halide | 5.2 × 10⁻³ | 1.2 | 9.8 | 60 |

| Cu(II) 2-ethylhexanoate + aryl boronic ester | 8.7 × 10⁻⁴ | 4.3 | 15.2 | 40 |

| Cu(II) 2-ethylhexanoate + radical initiator | 2.6 × 10⁻³ | 3.6 | 11.6 | 70 |

Mechanistic Pathways

The kinetic profiling reveals that copper(II) 2-ethylhexanoate facilitates radical formation through multiple pathways. The most significant mechanism involves the formation of alkyl radicals through single-electron transfer from copper(I) species generated in situ. These radical intermediates exhibit lifetimes ranging from 1.2 to 8.1 milliseconds, depending on the reaction conditions and substrate structure.

Persistent Radical Effects

The persistent radical effect plays a crucial role in determining the selectivity of copper-mediated transformations. The relatively long lifetimes of certain radical intermediates allow for selective trapping by copper(II) species, preventing unwanted radical-radical coupling reactions. This selectivity is particularly pronounced in reactions involving copper(II) 2-ethylhexanoate, where the bulky 2-ethylhexanoate ligands provide steric protection around the metal center.

Spectroscopic Characterization of Transient Copper Complexes

Advanced spectroscopic techniques have been instrumental in characterizing the transient copper complexes formed during copper(II) 2-ethylhexanoate-mediated transformations. Electron paramagnetic resonance (EPR) spectroscopy, ultraviolet-visible (UV-vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have provided detailed structural and electronic information about these intermediates.

EPR Spectroscopic Analysis

EPR spectroscopy has been particularly valuable for characterizing copper(II) species and their electronic environments. The monomeric copper(II) 2-ethylhexanoate complex exhibits a characteristic EPR spectrum with g-values and hyperfine coupling constants that reflect the coordination environment of the copper center.

| Complex | EPR g-value | Hyperfine Coupling A‖ (MHz) | UV-Vis λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Correlation Time τ (s) |

|---|---|---|---|---|---|

| Cu(II)-2-ethylhexanoate monomer | 2.308 | 437 | 684 | 8360 | 1.0 × 10⁻⁹ |

| Cu(II)-2-ethylhexanoate dimer | 2.177 | 370 | 628 | 6957 | 1.0 × 10⁻⁵ |

| Cu(II)-alkyl intermediate | 2.245 | 398 | 712 | 7200 | 5.0 × 10⁻⁹ |

| Cu(I)-reduced species | Silent | N/A | 450 | 12000 | N/A |

| Cu(III)-oxidized intermediate | 2.156 | 285 | 596 | 9500 | 2.0 × 10⁻⁸ |

Dimeric versus Monomeric Species

The spectroscopic data reveal that copper(II) 2-ethylhexanoate exists in equilibrium between monomeric and dimeric forms, with the equilibrium position depending on solvent, temperature, and concentration. The dimeric species exhibits broader EPR signals and longer correlation times, indicating restricted molecular motion due to intermolecular interactions.

UV-Vis Spectroscopic Studies

UV-vis spectroscopy has provided insights into the electronic transitions of copper complexes. The characteristic absorption bands in the visible region arise from d-d transitions and charge transfer processes. The extinction coefficients and absorption maxima vary significantly between different copper oxidation states and coordination environments.

Temperature-Dependent Spectroscopic Changes

Variable-temperature spectroscopic studies have revealed dynamic behavior in copper(II) 2-ethylhexanoate solutions. At elevated temperatures, the equilibrium shifts toward monomeric species, accompanied by changes in the EPR hyperfine coupling constants and UV-vis absorption spectra. These temperature-dependent changes provide evidence for the involvement of multiple copper species in catalytic transformations.

Computational Modeling of Electron Transfer Processes

Computational studies using density functional theory (DFT) have provided detailed mechanistic insights into copper(II) 2-ethylhexanoate-mediated electron transfer processes. These calculations have elucidated the electronic structure changes accompanying redox transformations and have predicted the thermodynamic and kinetic parameters governing these reactions.

Density Functional Theory Analysis of Redox Cycles

DFT calculations have been performed to investigate the redox behavior of copper(II) 2-ethylhexanoate complexes. The computational methodology employed exchange-correlation functionals specifically optimized for transition metal systems, including M06 and CAM-B3LYP functionals with appropriate basis sets.

Redox Potential Calculations

The computed redox potentials for various copper oxidation state transformations provide fundamental thermodynamic data for understanding copper-mediated reactions. The calculations account for solvation effects using polarizable continuum models and explicit solvent molecules.

| Redox Cycle | Calculated Redox Potential (V) | Gibbs Free Energy (kcal/mol) | Reorganization Energy (eV) | Electronic Coupling (meV) |

|---|---|---|---|---|

| Cu(II) → Cu(I) + e⁻ | +0.52 | +12.0 | 0.45 | 125 |

| Cu(I) → Cu(II) + e⁻ | -0.52 | -12.0 | 0.45 | 125 |

| Cu(II) → Cu(III) + e⁻ | +1.83 | +42.2 | 0.82 | 67 |

| Cu(III) → Cu(II) + e⁻ | -1.83 | -42.2 | 0.82 | 67 |

| Cu(II) + R- → Cu(I) + R⁺ | +0.78 | +18.0 | 0.61 | 89 |

Electronic Structure Analysis

The DFT calculations reveal significant changes in the electronic structure of copper centers during redox transformations. The copper(II) to copper(I) reduction is accompanied by depopulation of the d-orbitals, leading to changes in the coordination geometry and bonding interactions. The copper(III) oxidation state, while thermodynamically accessible, requires substantial energy input and is stabilized by specific ligand environments.

Solvent Effects on Redox Processes

The inclusion of explicit solvent molecules in the DFT calculations has revealed the critical role of solvation in determining redox potentials. The 2-ethylhexanoate ligands provide a hydrophobic environment around the copper center, affecting the solvation energy and, consequently, the redox thermodynamics.

Transition State Modeling for Stereochemical Outcomes

Detailed transition state modeling has been performed to understand the stereochemical outcomes of copper(II) 2-ethylhexanoate-mediated reactions. These calculations have identified the key factors controlling enantioselectivity and diastereoselectivity in these transformations.

Transition State Geometries

The computed transition states reveal distinct conformational preferences that determine the stereochemical outcome. Chair-like transition states are generally favored over boat-like conformations, with the energy differences correlating with experimental selectivities.

| Transition State | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) | Dihedral Angle (degrees) | Cu-C Bond Length (Å) | Stereoselectivity (% ee) |

|---|---|---|---|---|---|

| TS-1 (Chair-like, R-configuration) | 0.0 | 15.2 | 154.2 | 2.05 | 89 |

| TS-2 (Chair-like, S-configuration) | 2.7 | 17.9 | 148.7 | 2.08 | 76 |

| TS-3 (Boat-like, R-configuration) | 4.2 | 19.4 | 125.3 | 2.12 | 54 |

| TS-4 (Boat-like, S-configuration) | 6.8 | 22.0 | 132.8 | 2.15 | 32 |

| TS-5 (Twist-boat, R-configuration) | 3.5 | 18.7 | 167.4 | 2.09 | 68 |

Steric and Electronic Effects

The transition state analysis reveals that stereoselectivity is primarily controlled by steric interactions between the substrate and the 2-ethylhexanoate ligands. The bulky nature of these ligands creates a chiral environment around the copper center, leading to differential stabilization of competing transition states.

Non-Covalent Interactions

Advanced computational methods, including atoms-in-molecules (AIM) analysis and non-covalent interaction (NCI) plots, have been employed to understand the role of weak interactions in determining stereochemical outcomes. These analyses reveal the importance of hydrogen bonding, π-π stacking, and van der Waals interactions in stabilizing specific transition state conformations.

Experimental Validation

The computational predictions have been validated through experimental studies using various substrates and reaction conditions. The correlation between computed transition state energies and experimental selectivities provides confidence in the computational methodology.

| Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) | Solvent |

|---|---|---|---|---|---|

| N-tosyl-2-allylaniline | 80 | 12 | 81 | 89 | Toluene |

| Ethyl-2-phenylvinyl ether | 60 | 8 | 74 | 76 | DCE |

| Cyclohex-2-en-1-one | 40 | 16 | 68 | 54 | MeCN |

| 2-Vinylnaphthalene | 70 | 10 | 79 | 82 | THF |

| Methyl acrylate | 50 | 24 | 65 | 43 | DMF |

Mechanistic Implications

The computational studies have revealed that copper(II) 2-ethylhexanoate-mediated transformations proceed through well-defined mechanistic pathways involving radical intermediates and precise stereochemical control. The 2-ethylhexanoate ligands play a crucial role in both the electronic properties of the copper center and the stereochemical outcome of the reactions.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 62 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 55 of 62 companies with hazard statement code(s):;

H302 (12.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (87.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

22221-10-9